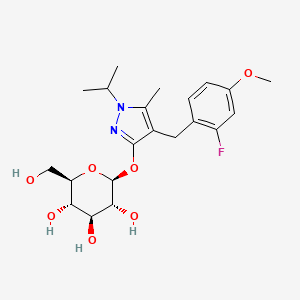
Ambenonium chloride
Übersicht
Beschreibung
Ambenonium chloride, also known as Mytelase, is a cholinesterase inhibitor used in the management of myasthenia gravis . It targets both muscarinic and nicotinic receptors . It is classified as a reversible cholinesterase inhibitor .
Synthesis Analysis
Ambenonium chloride is a symmetrical oxalamide-based bis-quaternary ammonium salt having ethyl and 2-chlorobenzyl groups attached to the nitrogens . A study on the synthesis and biological evaluation of ambenonium derivatives as AChE inhibitors has been conducted . The study aimed to synthesize tertiary amines of ambenonium and designed constrained analogues of ambenonium by incorporating the diamine functions into cyclic moieties .
Molecular Structure Analysis
The molecular formula of Ambenonium chloride is C28H42Cl4N4O2 . It has a molecular weight of 608.47 .
Chemical Reactions Analysis
Ambenonium chloride is a rapid indirect-acting cholinergic agonist that reversibly blocks the activity of acetylcholinesterase . This prevents acetylcholine hydrolysis and prolongs its activity on nicotinic receptors at the neuromuscular junction .
Wissenschaftliche Forschungsanwendungen
Anticholinesterase Properties
Ambenonium chloride has been identified as a potent anticholinesterase agent. It exhibits specific inhibition against acetylcholinesterase, showing only minimal activity against serum cholinesterase. Its anticholinesterase activity is notably higher compared to neostigmine, making it a significant compound in pharmacological research (Westerberg, 1956).
Neuromuscular Transmission Effects
Research on long-term administration of ambenonium chloride in rats has revealed its impact on motor end-plate structure and acetylcholine receptor (AChR) in muscle fibers. The findings indicate a potential adverse effect on neuromuscular transmission, which is crucial for understanding the drug's broader implications (Hazama et al., 1981).
Influence on Myelinogenesis
Ambenonium chloride's effect on myelin sheath formation in developing cultures of neonatal mouse cerebellum highlights its potential influence in neurological development and function. This suggests a broader role in the study of neuron-myelin interactions (Toran-Allerand, 1974).
Antagonism to Neuromuscular Blocking Agents
Experimental studies have assessed the antagonism between ambenonium chloride and neuromuscular blocking agents like tubocurarine and alcuronium chloride. These studies contribute to a better understanding of muscle relaxation and contraction mechanisms, which are vital in surgical anesthesia and muscle disorder treatments (Pleuvry & Hunter, 1968).
Facilitation of Neuromuscular Transmission
The correlation between ambenonium chloride's anticholinesterase potency and its ability to enhance muscle contractions produced by acetylcholine injection has been explored. This research provides insight into the drug's dual action at the neuromuscular junction, which could be significant in conditions like myasthenia gravis (Blaber, 1963).
Pharmacokinetic Studies
Understanding the pharmacokinetics of ambenonium chloride in different species, including humans and animals, contributes significantly to the development of optimal dosing regimens for therapeutic use and further research applications (Yamamoto et al., 1991).
Safety And Hazards
Ambenonium chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40Cl2N4O2.2ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;/h9-16H,5-8,17-22H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUXWKFVDVHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Cl4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022582 | |
| Record name | Ambenonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ambenonium chloride | |
CAS RN |
115-79-7 | |
| Record name | Ambenonium chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambenonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ambenonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBENONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51FOB87G3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ambenonium chloride is a potent anticholinesterase agent. [, ] It acts by reversibly inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. [, , ] This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction, enhancing cholinergic transmission and improving muscle strength. [, ]
A: Ambenonium chloride has the molecular formula C28H42Cl4N4O2. [] Its molecular weight is 608.5 g/mol. [] While the provided research does not offer detailed spectroscopic data, its structure includes two quaternary ammonium groups linked by an oxamide bridge, contributing to its dicationic nature. []
ANone: The provided research primarily focuses on the pharmacological aspects of ambenonium chloride and does not delve into details about its material compatibility and stability under various environmental conditions.
A: Ambenonium chloride's primary mode of action is through competitive inhibition of acetylcholinesterase, not through catalytic activity. [, ] It does not act as a catalyst in chemical reactions.
A: While the provided research does not offer specifics on computational studies conducted on ambenonium chloride, recent studies have explored the synthesis and docking of oxamide analogs, highlighting the potential of this approach in drug discovery. [] The development of QSAR models for ambenonium chloride or its analogs could provide valuable insights into structure-activity relationships.
A: Although the provided research does not directly address the impact of specific structural modifications on ambenonium chloride, it does highlight that it possesses greater potency and a longer duration of action compared to neostigmine. [] Further investigations into SAR could guide the development of novel compounds with improved therapeutic profiles.
A: Yes, research suggests that food can impact the serum concentration of ambenonium. [] This highlights the importance of considering mealtimes when optimizing treatment regimens for patients.
ANone: The provided research primarily focuses on the therapeutic applications of ambenonium chloride and does not provide information on specific resistance mechanisms or cross-resistance patterns.
A: Yes, there have been reported instances of cardiac events, including coronary spastic angina, associated with the use of ambenonium chloride. [] Clinicians should remain vigilant for any potential cardiac abnormalities in patients receiving treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



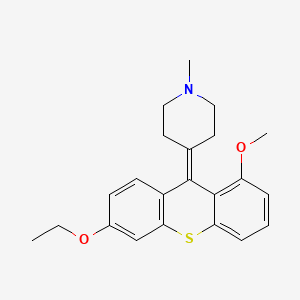

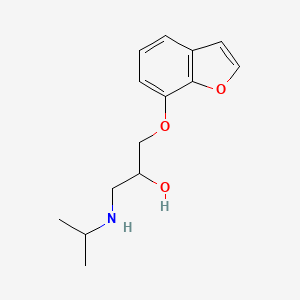
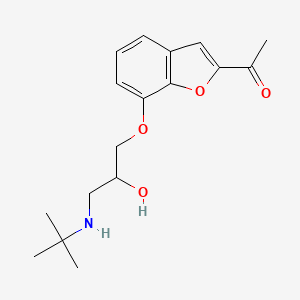

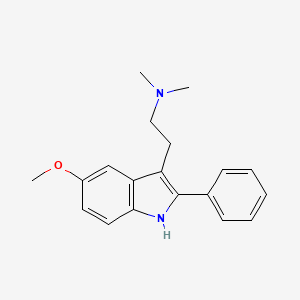
![N-(4-{[(6s)-2-(Hydroxymethyl)-4-Oxo-4,6,7,8-Tetrahydro-1h-Cyclopenta[g]quinazolin-6-Yl](Prop-2-Yn-1-Yl)amino}benzoyl)-L-Gamma-Glutamyl-D-Glutamic Acid](/img/structure/B1666945.png)
![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)

ethanoic Acid](/img/structure/B1666950.png)

![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)

